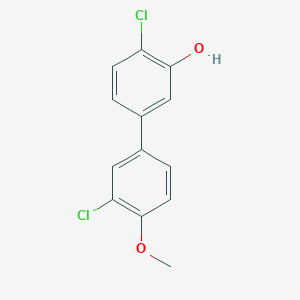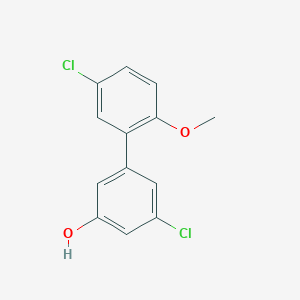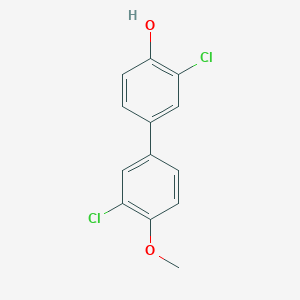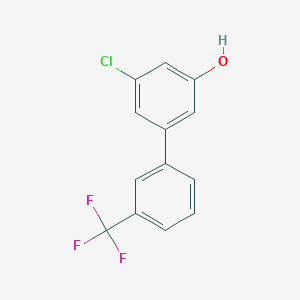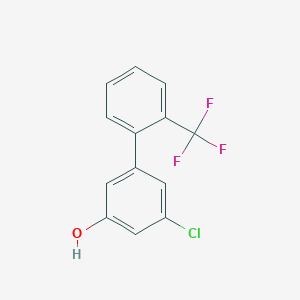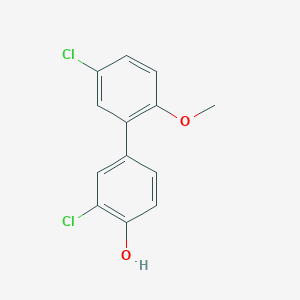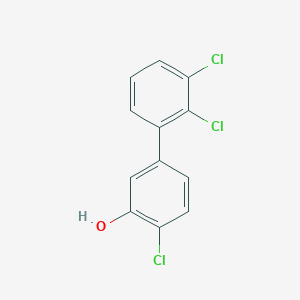
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% (2,5-DCPP) is a phenolic compound that is widely used in scientific research applications. It is an aromatic compound composed of chlorine, phenol, and dichlorophenol groups. 2,5-DCPP is an important reagent in organic synthesis and has been used extensively in the synthesis of a variety of organic compounds. Additionally, 2,5-DCPP has been used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used in the production of polymers and other materials. 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% has also been used as a catalyst in the synthesis of polymers and as a catalyst in the production of polysaccharides.
Wirkmechanismus
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% acts as an electrophile in organic reactions. It can react with nucleophiles, such as alcohols, amines, and carboxylic acids, to form a variety of products. The reaction of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% with nucleophiles occurs through a series of steps, including an initial nucleophilic attack, followed by a rearrangement of the reaction intermediates, and finally, a proton transfer.
Biochemical and Physiological Effects
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. Additionally, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized from readily available starting materials. Additionally, it is a relatively stable compound and is not easily degraded by light or heat. However, it is important to note that 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% is a potent electrophile and can react with other compounds in the reaction mixture, leading to the formation of unwanted byproducts.
Zukünftige Richtungen
Future research on 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% should focus on its potential applications in the development of new pharmaceuticals, agrochemicals, and other industrial products. Additionally, further research should be conducted to determine the potential toxicity of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% and its potential effects on human health. Additionally, further research should be conducted to determine the potential environmental impacts of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% and its potential effects on the environment. Finally, further research should be conducted to determine the potential applications of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% in the development of new materials and polymers.
Synthesemethoden
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% can be synthesized from the reaction of 2,3-dichlorophenol and chlorine in an aqueous solution. The reaction is carried out at room temperature and is catalyzed by a base, such as sodium hydroxide. The reaction produces a mixture of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% and other byproducts, which can be separated using chromatography.
Eigenschaften
IUPAC Name |
2-chloro-5-(2,3-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-5-4-7(6-11(9)16)8-2-1-3-10(14)12(8)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQWTYDKCXEUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686093 |
Source


|
| Record name | 2',3',4-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,3-dichlorophenyl)phenol | |
CAS RN |
1261991-11-0 |
Source


|
| Record name | 2',3',4-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

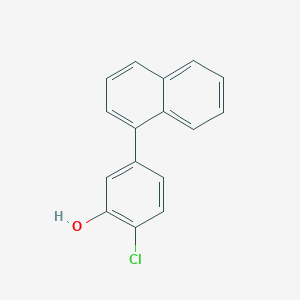


![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)


